molecular formula C4H7N3O3 B563261 (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid CAS No. 1217606-86-4

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid

Cat. No.: B563261
CAS No.: 1217606-86-4
M. Wt: 145.118
InChI Key: BGPVAMRXOWMKRX-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to a hydroxy-methyl propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (2R)-2-bromo-3-hydroxy-2-methyl-propanoic acid, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via an S_N2 mechanism, resulting in the substitution of the bromine atom with an azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which can be hydrolyzed to yield an amine.

Common Reagents and Conditions

    Reduction: H₂/Pd-C, LiAlH₄

    Oxidation: PCC, Jones reagent

    Substitution: PPh₃

Major Products

    Reduction: (2R)-2-Amino-3-hydroxy-2-methyl-propanoic acid

    Oxidation: (2R)-2-Azido-3-oxo-2-methyl-propanoic acid

    Substitution: (2R)-2-Amino-3-hydroxy-2-methyl-propanoic acid (via Staudinger reaction)

Scientific Research Applications

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of amino acids and peptides.

    Biology: The compound can be used in bioconjugation techniques, where the azido group allows for the attachment of various biomolecules through click chemistry.

    Industry: The compound can be utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid largely depends on its chemical reactivity. The azido group is highly reactive and can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often used in click chemistry for the efficient and selective formation of covalent bonds. The hydroxy group can engage in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Azido-3-hydroxy-2-methyl-butanoic acid
  • (2R)-2-Azido-3-hydroxy-2-methyl-pentanoic acid
  • (2R)-2-Azido-3-hydroxy-2-methyl-hexanoic acid

Uniqueness

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of both an azido group and a hydroxy group on a chiral center allows for diverse chemical transformations and applications. Its small molecular size compared to similar compounds makes it more accessible for certain synthetic and biological applications.

Properties

IUPAC Name

(2R)-2-azido-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3/c1-4(2-8,3(9)10)6-7-5/h8H,2H2,1H3,(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPVAMRXOWMKRX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.